N-Boc-1,3-propanediamine

Catalog No.
S672055
CAS No.
75178-96-0
M.F
C8H18N2O2
M. Wt
174.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-1,3-propanediamine

CAS Number

75178-96-0

Product Name

N-Boc-1,3-propanediamine

IUPAC Name

tert-butyl N-(3-aminopropyl)carbamate

Molecular Formula

C8H18N2O2

Molecular Weight

174.24 g/mol

InChI

InChI=1S/C8H18N2O2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6,9H2,1-3H3,(H,10,11)

InChI Key

POHWAQLZBIMPRN-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCCN

Synonyms

75178-96-0;N-Boc-1,3-propanediamine;N-Boc-1,3-diaminopropane;tert-ButylN-(3-aminopropyl)carbamate;tert-Butyl(3-aminopropyl)carbamate;N-(3-Aminopropyl)carbamicAcidtert-ButylEster;tert-butyl3-aminopropylcarbamate;n-t-boc-1,3-propanediamine;(3-amino-propyl)-carbamicacidtert-butylester;1-boc-amino-1,3-propanediamine;N-(tert-Butoxycarbonyl)-1,3-diaminopropane;3-(n-boc-amino)propylamine;1,3-Diaminopropane,N-BOCprotected;tert-Butyl(3-aminoprop-1-yl)carbamate;N-(tert-Butoxycarbonyl)-1,3-propanediamine;N-T-BUTYLOXYCARBONYL-1,3-DIAMINOPROPANE;N-TERT-BUTOXYCARBONYL-1,3-PROPANEDIAMINE;PubChem13479;Boc-1,3-diaminobutane;ACMC-209oxa;AC1MC3WV;AC1Q1NFG;BOC-PROPYLENEDIAMINE;3-(Boc-amino)-propylamine;SCHEMBL14485

Canonical SMILES

CC(C)(C)OC(=O)NCCCN

N-Boc-1,3-propanediamine, also known as N-tert-butoxycarbonyl-1,3-diaminopropane, is an organic compound with the molecular formula C₈H₁₈N₂O₂ and a molecular weight of 174.24 g/mol. This compound is characterized by its colorless to light yellow liquid form and is primarily utilized in organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its stability and reactivity in various

  • Toxicity: Limited data available, but it's recommended to handle with care following standard laboratory procedures for organic compounds [].
  • Flammability: Not readily flammable but may burn under specific conditions [].

Organic Synthesis:

  • Protecting Group: N-Boc-1,3-propanediamine serves as a protecting group for primary amines in organic synthesis. The Boc group (tert-butyloxycarbonyl) temporarily masks the reactivity of the amine group, allowing for selective modification of other functional groups within the molecule. This controlled reactivity facilitates targeted reactions and prevents undesired side reactions involving the primary amine.
  • Building Block: Due to its bifunctionality with a protected amine and a primary amine, N-Boc-1,3-propanediamine acts as a valuable building block in the synthesis of various complex molecules. Its structure allows for chain extension and introduction of a spacer arm within molecules, offering diverse possibilities for researchers.

Polymer Chemistry:

  • Cross-linking Agent: N-Boc-1,3-propanediamine finds application as a cross-linking agent in the development of polymers. The presence of two amine groups enables it to form covalent linkages between polymer chains, thereby influencing the final properties of the polymer, such as mechanical strength and thermal stability.

Material Science:

  • Functionalization of Materials: N-Boc-1,3-propanediamine can be employed for surface functionalization of various materials. The primary amine group allows for the attachment of specific functional groups onto the surface, tailoring the material's properties for specific applications. For instance, it can be used to introduce amine functionality onto surfaces for further bioconjugation or sensor development.

Medicinal Chemistry:

  • Drug Design and Development: N-Boc-1,3-propanediamine serves as a valuable building block in the synthesis of potential drug candidates. Its bifunctional nature allows for the incorporation of specific functionalities essential for drug activity and targeting. Additionally, the Boc group can be strategically utilized to achieve controlled release of the active molecule within the body.

  • Suzuki Reaction: It is employed in the Suzuki coupling reaction, which is pivotal for forming carbon-carbon bonds in organic synthesis .
  • Synthesis of Spermidine Analogues: This compound serves as a precursor for synthesizing spermidine analogues, which are important in biological and pharmaceutical applications .
  • Deprotection Reactions: The Boc group can be removed under acidic conditions, allowing the amine functionalities to participate in further reactions .

N-Boc-1,3-propanediamine has been noted for its role in synthesizing biologically active compounds. While specific biological activity data on this compound is limited, its derivatives are known to exhibit various pharmacological properties, including potential anticancer activities due to their structural similarity to naturally occurring polyamines like spermidine .

The synthesis of N-Boc-1,3-propanediamine typically involves the reaction of 1,3-diaminopropane with di-tert-butyl dicarbonate. The general reaction can be summarized as follows:

  • Starting Materials: 1,3-diaminopropane and di-tert-butyl dicarbonate.
  • Reaction Conditions: The reaction is usually carried out in an organic solvent under controlled temperatures.
  • Product Formation: The product is purified by standard techniques such as recrystallization or chromatography to yield N-Boc-1,3-propanediamine with high purity .

N-Boc-1,3-propanediamine finds applications across various fields:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds and spermidine analogues .
  • Organic Synthesis: Its utility in coupling reactions makes it valuable for constructing complex organic molecules .
  • Research: This compound is often utilized in academic and industrial research settings to explore new synthetic methodologies and biological activities .

Interaction studies involving N-Boc-1,3-propanediamine primarily focus on its derivatives and their biological activities. Research indicates that compounds derived from N-Boc-1,3-propanediamine may interact with cellular pathways related to cell growth and differentiation, although specific interaction studies on the parent compound itself remain sparse .

N-Boc-1,3-propanediamine shares structural characteristics with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
N-Boc-2,3-diaminopropaneC₈H₁₈N₂O₂Similar structure but different position of amines
N-Boc-1,4-butanediamineC₈H₁₈N₂O₂Longer carbon chain; used in different synthetic routes
N-Boc-2-methyl-1,2-propanediamineC₉H₂₁N₂O₂Methyl substitution leads to different reactivity

These compounds exhibit unique reactivity patterns due to variations in their structure while retaining similar functional groups that allow them to participate in analogous

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (86%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

N-Boc-1,3-propanediamine

Dates

Modify: 2023-08-15
Alagramam et al. A small molecule mitigates hearing loss in a mouse model of Usher syndrome III. Nature Chemical Biology, doi: 10.1038/nchembio.2069, published online 25 April 2016

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